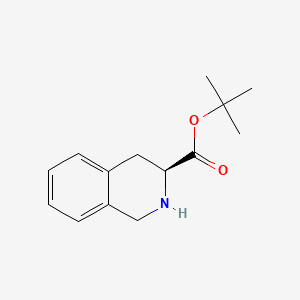
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Übersicht
Beschreibung
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound that is likely to be of interest due to its structural similarity to various bioactive molecules and potential use in pharmaceutical synthesis. While the specific compound is not directly described in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can provide high yields and enantiomeric excess. For instance, an improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, resulting in a 95% yield with minimal racemization and an enantiomeric excess of 99.4% after recrystallization . This suggests that the synthesis of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate could potentially be optimized in a similar manner to achieve high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopy and X-ray crystallographic analysis. For example, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of tetrahydroisoquinoline derivatives, was determined, revealing that aromatic π-stacking interactions and O–H∙∙∙O hydrogen bonds stabilize the structure in the solid state . This information can be useful in predicting the molecular structure and intermolecular interactions of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes various transformations such as cyclodehydration, hydrolysis, and reactions with electrophilic and nucleophilic reagents. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent a Diels-Alder reaction with maleic anhydride to form a hexahydro-3aH-furo[3,4-h]isoquinoline derivative . These transformations indicate the versatility of tetrahydroisoquinoline derivatives in chemical synthesis, which could extend to (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not directly reported, related studies on compounds such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) provide insights into their behavior in different solvents and the influence of molecular structure on properties like intramolecular charge transfer and fluorescence . These findings can be extrapolated to hypothesize about the solubility, fluorescence, and solvatochromic properties of the compound of interest.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
- Summary of the Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes them an important class of compounds in medicinal chemistry.
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pathogen or disorder being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .
Synthesis of Natural Products and Pharmaceuticals
- Summary of the Application : 1,2,3,4-Tetrahydroisoquinoline carboxylic acids in their optically pure form are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
- Methods of Application : A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
- Results or Outcomes : The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .
Neurological Research
- Summary of the Application : Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline), a THIQ, is considered to alter the function of dopaminergic neurons in the central nervous system .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific neurological research being conducted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .
- Results or Outcomes : Multiple hypotheses on its either physiological and/or pathophysiological role have emerged .
Influenza Virus Inhibitors
- Summary of the Application : Optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific influenza virus being targeted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .
Parkinson’s Disease Treatment
- Summary of the Application : 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, isolated from Mucuna pruriens, traditionally used for the treatment of Parkinson’s disease, and synthetized from L-DOPA, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific Parkinson’s disease treatment being conducted. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a petri dish or test tube) or in vivo (in a living organism) for their biological activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUDBIZXKOKGA-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429387 | |
| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
CAS RN |
77497-74-6 | |
| Record name | tert-Butyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90429387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

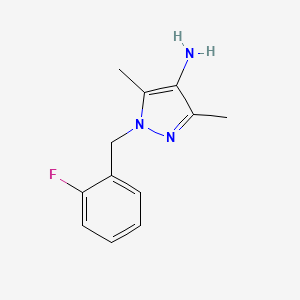

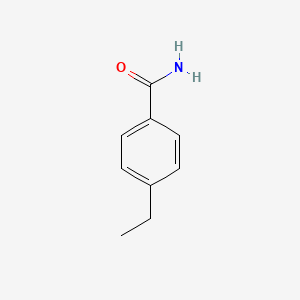



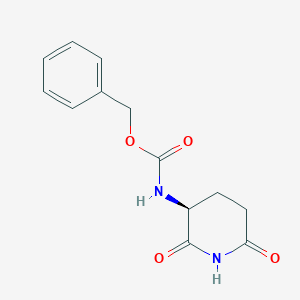
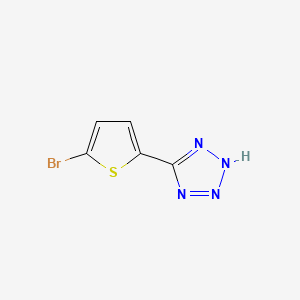
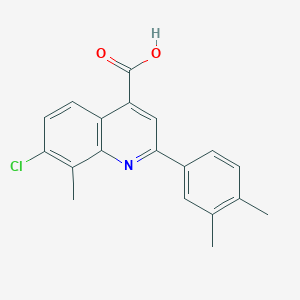
![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)

